An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-2-(2-furyl)quinoline
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-2-(2-furyl)quinoline
This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-Bromo-2-(2-furyl)quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and application of quinoline-based compounds. The guide offers a comprehensive examination of the anticipated spectral features, drawing upon established principles of NMR spectroscopy and comparative data from structurally related molecules.
Introduction: The Role of NMR in the Structural Elucidation of Complex Heterocycles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For complex heterocyclic systems such as 3-Bromo-2-(2-furyl)quinoline, NMR provides critical information regarding the electronic environment of each proton and carbon atom, their connectivity, and the stereochemical arrangement of the molecule. The quinoline core, a prominent scaffold in numerous pharmaceuticals, and the furan moiety, another key heterocyclic ring, both exhibit characteristic NMR signatures that are modulated by the presence of substituents. In this guide, we will dissect the influence of the bromine atom at the 3-position and the 2-furyl group at the 2-position on the overall NMR spectral landscape of the quinoline framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Bromo-2-(2-furyl)quinoline is expected to exhibit a series of signals in the aromatic region, corresponding to the protons of the quinoline and furan rings. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the aromatic ring currents of the fused heterocyclic system.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Bromo-2-(2-furyl)quinoline
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.20 - 8.40 | s | - |
| H-5 | 7.80 - 8.00 | d | 8.0 - 8.5 |
| H-6 | 7.50 - 7.70 | t | 7.0 - 8.0 |
| H-7 | 7.70 - 7.90 | t | 7.0 - 8.0 |
| H-8 | 8.00 - 8.20 | d | 8.0 - 8.5 |
| H-3' | 6.60 - 6.70 | dd | 3.5, 0.8 |
| H-4' | 6.40 - 6.50 | dd | 3.5, 1.8 |
| H-5' | 7.60 - 7.70 | dd | 1.8, 0.8 |
Predicted data is based on the analysis of structurally similar compounds and established substituent effects.
Rationale for Predicted ¹H Chemical Shifts:
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Quinoline Protons (H-4 to H-8): The protons on the quinoline ring system are expected to resonate in the downfield region, characteristic of aromatic protons. The H-4 proton is anticipated to be the most deshielded proton on the pyridine ring of the quinoline, appearing as a singlet due to the absence of adjacent protons. The presence of the bromine atom at the 3-position will influence the electronic environment of H-4. The protons of the benzene ring of the quinoline (H-5, H-6, H-7, and H-8) will exhibit characteristic doublet and triplet splitting patterns arising from ortho and meta couplings.
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Furan Protons (H-3', H-4', H-5'): The protons of the 2-substituted furan ring typically appear in a distinct region of the spectrum. The H-5' proton is generally the most downfield of the furan protons due to its proximity to the oxygen atom and the quinoline ring. The H-3' and H-4' protons will appear as doublets of doublets due to their coupling to each other and to the H-5' proton.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information on the carbon framework of 3-Bromo-2-(2-furyl)quinoline. The chemical shifts of the carbon atoms are sensitive to the electronegativity of the attached atoms and the overall electronic distribution within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-2-(2-furyl)quinoline
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-3 | 118 - 122 |
| C-4 | 138 - 141 |
| C-4a | 128 - 130 |
| C-5 | 127 - 129 |
| C-6 | 126 - 128 |
| C-7 | 130 - 132 |
| C-8 | 129 - 131 |
| C-8a | 147 - 149 |
| C-2' | 150 - 153 |
| C-3' | 112 - 115 |
| C-4' | 110 - 113 |
| C-5' | 143 - 146 |
Predicted data is based on the analysis of structurally similar compounds and established substituent effects.
Rationale for Predicted ¹³C Chemical Shifts:
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Quinoline Carbons: The carbon atoms of the quinoline ring will have distinct chemical shifts. C-2, being attached to the nitrogen and the furan ring, is expected to be significantly downfield. The C-3 carbon, bonded to the electronegative bromine atom, will have its chemical shift influenced accordingly. The quaternary carbons (C-4a and C-8a) will also be observable in the spectrum.
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Furan Carbons: The carbon atoms of the furan ring will also show characteristic resonances. C-2' and C-5' are typically the most downfield carbons in the furan ring, with C-3' and C-4' appearing at higher fields.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Bromo-2-(2-furyl)quinoline.
Sample Preparation:
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Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
Instrument Parameters:
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Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
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For ¹H NMR:
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A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
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A relaxation delay of 1-2 seconds is typically adequate.
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For ¹³C NMR:
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A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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Proton decoupling should be employed to simplify the spectrum and enhance the signal-to-noise ratio.
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Visualization of Molecular Structure and Connectivity
The following diagram illustrates the molecular structure of 3-Bromo-2-(2-furyl)quinoline with atom numbering for NMR assignment.
Figure 1: Molecular structure of 3-Bromo-2-(2-furyl)quinoline with atom numbering.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-(2-furyl)quinoline. The presented data and interpretations are grounded in the fundamental principles of NMR spectroscopy and supported by comparative analysis of related structures. It is anticipated that this guide will serve as a valuable resource for scientists working on the synthesis and characterization of this and similar heterocyclic compounds, facilitating their research and development endeavors.
References
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Semantic Scholar. (2016). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Retrieved from [Link]
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SpectraBase. (n.d.). 2-Furanmethanethiol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
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TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
